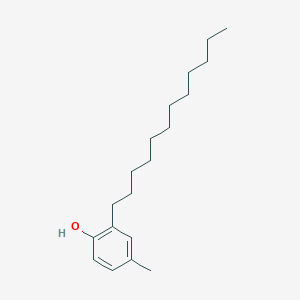

2-Dodecyl-p-cresol

Description

Contextual Significance within Substituted Phenolic Compound Chemistry

Substituted phenolic compounds are a cornerstone of organic chemistry, with their utility spanning from industrial additives to precursors for complex molecular architectures. researchgate.net The synthesis of these compounds, particularly with specific alkyl substitutions, is a field of active research. Traditional methods like Friedel-Crafts alkylation often yield mixtures of ortho- and para-substituted products and can lead to over-alkylation. rsc.org To achieve better regioselectivity, researchers have explored various catalytic systems and synthetic strategies. rsc.orgacs.org

The synthesis of ortho-alkylated phenols, for instance, can be achieved using non-branched alkylating agents in the presence of an H-source. rsc.org The choice of catalyst, such as a pincer-ruthenium complex, can also direct the alkylation to the ortho position. rsc.org The introduction of a dodecyl group, as in 2-Dodecyl-p-cresol, is significant as the long alkyl chain enhances its lipophilic character, making it suitable for applications where interaction with nonpolar environments is crucial. ontosight.ai This is particularly relevant in the context of lubricants and polymers, where such compounds can act as effective additives. cymitquimica.comresearchgate.net

The antioxidant properties of substituted phenols are a key area of investigation. researchgate.net The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative processes. nmpharmtech.com The nature and position of the substituents on the phenol (B47542) ring can significantly influence this antioxidant activity. In the case of this compound, the presence of the dodecyl group at the ortho position to the hydroxyl group sterically hinders the hydroxyl group, which can affect its reactivity and antioxidant mechanism.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H32O |

| Molecular Weight | 276.46 g/mol glpbio.com |

| Appearance | White to Almost white powder to crystal tcichemicals.com |

| Melting Point | 46.0 to 49.0 °C tcichemicals.com |

| Purity (GC) | min. 98.0 % tcichemicals.com |

Interdisciplinary Research Trajectories in Contemporary Chemical Science

The unique properties of this compound have led to its investigation across various interdisciplinary research fields. Its primary role is often associated with its function as a stabilizer and antioxidant in different materials.

In the field of polymer science , phenolic compounds are widely used as antioxidants to protect polymers from degradation caused by oxidation. researchgate.net The long dodecyl chain in this compound enhances its compatibility with polymer matrices, allowing it to be effectively incorporated to prevent degradation and extend the material's lifespan. nmpharmtech.com

In the lubricant industry , additives are crucial for improving the performance and longevity of lubricating oils. researchgate.net Alkylated phenols, including those with long alkyl chains like dodecyl groups, are utilized as lubricant additives. researchgate.netalibaba.com They can function as antioxidants, preventing the oxidative breakdown of the base oil, and can also contribute to the formation of protective films on metal surfaces. researchgate.net

Furthermore, derivatives of this compound, such as Benzotriazolyl Dodecyl p-Cresol (B1678582), are employed as UV absorbers . ontosight.ainmpharmtech.comtheborderlinebeauty.com These compounds protect materials from degradation caused by ultraviolet radiation by absorbing UV light and dissipating the energy as heat. ontosight.ai This application is vital in the formulation of coatings, plastics, and personal care products to prevent photodegradation of sensitive ingredients. ontosight.ainmpharmtech.comspecialchem.com

The study of such functional molecules also intersects with environmental science , where the fate and impact of synthetic chemical additives are of increasing concern. ontosight.airesearchgate.net Research in this area focuses on understanding the biodegradability and potential environmental effects of these compounds.

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Application | Mechanism of Action |

|---|---|---|

| Polymer Chemistry | Antioxidant/Stabilizer | Scavenges free radicals to inhibit polymer degradation. researchgate.netnmpharmtech.com |

| Lubricant Technology | Additive | Prevents oxidative breakdown of base oils. researchgate.net |

| Materials Science | UV Absorber (as a derivative) | Absorbs UV radiation and dissipates it as heat, preventing photodegradation. theborderlinebeauty.comontosight.ai |

| Biochemistry | Research Compound | Interacts with biomolecules, affecting processes like oxidative stress. |

Structure

3D Structure

Properties

IUPAC Name |

2-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDBOZHPSDAPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347621 | |

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-91-8 | |

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Dodecyl P Cresol

Exploration of Synthetic Pathways for Dodecylated Cresol (B1669610) Analogues

The primary route to synthesizing 2-dodecyl-p-cresol and related compounds is through the direct alkylation of a phenolic precursor. This approach involves reacting a phenol (B47542) or cresol with a dodecylating agent, typically an olefin like 1-dodecene (B91753), in the presence of a catalyst.

The alkylation of phenols is a classic example of an electrophilic aromatic substitution reaction. mt.com In this process, an alkyl group is introduced onto the aromatic ring. The reaction of p-cresol (B1678582) with an alkene such as dodecene can yield this compound. google.com The choice of catalyst and reaction conditions is crucial for controlling the reaction's efficiency and the selectivity towards the desired isomer.

Conventional methods often employ Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commdpi.com However, these catalysts present challenges, including difficulties in handling, safety concerns, and the production of corrosive and toxic waste streams. scielo.brmdpi.com This has led to the exploration of more environmentally benign and efficient heterogeneous catalysts.

Solid acid catalysts, including zeolites, macroporous cation-exchange resins (like Amberlyst-15), sulfated zirconia, and niobium phosphate (B84403), have emerged as viable alternatives. scielo.brmdpi.com For instance, the alkylation of phenol with 1-dodecene can be carried out using cation-exchange resins or other solid acids like zirconia. scielo.br These catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, minimizing the formation of undesirable byproducts. mdpi.com Another approach involves using metal phenoxide catalysts, such as aluminum phenoxide, which can direct the alkylation primarily to the ortho position of the phenolic ring. google.com

The reaction can produce a mixture of isomers, and a significant challenge is managing the competition between C-alkylation (on the aromatic ring) and O-alkylation (on the phenolic hydroxyl group), which leads to ether formation. scielo.brmdpi.com Reaction parameters such as temperature, pressure, and the molar ratio of reactants are optimized to maximize the yield of the desired C-alkylated product.

Interactive Table: Catalytic Systems for Phenol/Cresol Alkylation

| Catalyst Type | Example Catalyst | Alkylating Agent | Phenolic Precursor | Key Findings | Reference |

|---|---|---|---|---|---|

| Metal Phenoxide | Aluminum p-methyl phenoxide | Diisobutylene | p-Cresol | Produces 4-methyl-2,6-di-(1,1,3,3-tetramethyl butyl) phenol. | google.com |

| Cation-Exchange Resin | Amberlyst-15 | Isobutene | p-Cresol | Environmentally friendly but has limitations at elevated temperatures. | mdpi.com |

| Solid Acid | Sulfated Zirconia | Isobutylene | p-Cresol | Highly active solid superacid catalyst; C- and O-alkylation products form based on conditions. | mdpi.comacs.org |

| Solid Acid | Niobium Phosphate | 1-Dodecene | Anisole | High selectivity for monoalkylation products; environmentally friendly option. | scielo.br |

| Heteropoly Acid | TPA/SiO₂ | tert-Butanol (B103910) | p-Cresol | Achieved over 90% conversion of p-cresol with high selectivity for the 2-substituted product. | mdpi.com |

Development of Novel Synthetic Routes and Catalytic Approaches

Research continues to focus on developing more efficient, selective, and sustainable catalytic systems for cresol alkylation. Novel catalysts such as heteropoly acids (HPAs) supported on materials like nanosilica have shown exceptional activity and selectivity. For example, 12-tungstophosphoric acid (TPA) supported on nanosilica (TPA/SiO₂) has been used for the vapor-phase alkylation of p-cresol with tert-butanol, achieving high conversion (over 90%) and high selectivity (92%) for the ortho-alkylated product under optimized conditions. mdpi.com

Deep eutectic solvents (DES) represent another innovative approach. A DES prepared from caprolactam and p-toluenesulfonic acid has been successfully used to catalyze the alkylation of p-cresol with tert-butyl alcohol under mild, room-temperature conditions. mdpi.com Similarly, long-chain Brønsted acidic ionic liquids have been synthesized and applied to the alkylation of p-cresol, demonstrating high conversion and selectivity. mdpi.com

These modern catalysts offer several advantages over traditional Friedel-Crafts systems:

Environmental Benefits : They are often non-corrosive, non-toxic, and recyclable, reducing waste generation. scielo.brmdpi.com

Higher Selectivity : They can be designed to favor the formation of a specific isomer, reducing the need for costly separation processes. mdpi.comconicet.gov.ar

Milder Reaction Conditions : Some novel catalysts operate effectively at lower temperatures and pressures, reducing energy consumption. mdpi.com

Improved Stability and Reusability : Many solid acid and ionic liquid catalysts can be recovered and reused multiple times without significant loss of activity. mdpi.commdpi.com

Strategies for Functional Derivatization and Structural Modification

This compound serves as a versatile intermediate for the synthesis of more complex molecules with specific functionalities. A prominent example of its derivatization is in the production of UV absorbers and light stabilizers.

One important class of derivatives is the benzotriazoles. The synthesis of compounds like 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves a multi-step process. This typically begins with the diazotization of an o-nitroaniline derivative, followed by an azo coupling reaction with 6-dodecyl-4-methylphenol. The resulting azo intermediate is then reduced to form the final benzotriazole (B28993) structure. google.com The dodecyl group in these molecules enhances their solubility and compatibility with polymeric materials, where they function as effective UV stabilizers.

The phenolic nature of p-cresol and its alkylated derivatives allows them to undergo dimerization and polymerization reactions. Monoalkylated cresols can be subjected to coupling reactions to produce diphenol antioxidants. wikipedia.org These dimeric structures are valued for their low toxicity and non-staining properties, making them suitable for use as additives in plastics and elastomers. wikipedia.org

Furthermore, the functional groups on cresol derivatives can be used to incorporate them into polymeric structures. For instance, conjugated polymers containing azoarene units have been synthesized through catalytic N=N coupling reactions of aromatic diazides. nih.gov While not directly starting from this compound, this demonstrates a pathway where functionalized phenols can be polymerized. The resulting azopolymers exhibit interesting electronic properties, such as reversible reduction under mild conditions, due to the nature of the azo linkages. nih.gov

Mechanistic Investigations of Chemical Transformations

The alkylation of p-cresol is fundamentally an electrophilic aromatic substitution reaction. mt.commdpi.com The mechanism involves several key steps:

Formation of the Electrophile : The catalyst interacts with the alkylating agent (e.g., 1-dodecene) to generate a carbocation or a polarized complex. With a Lewis acid like AlCl₃ and an alkyl halide, a distinct carbocation is formed. mt.com With a Brønsted acid or solid acid catalyst and an alkene, the alkene is protonated to form the carbocation.

Electrophilic Attack : The electron-rich aromatic ring of p-cresol attacks the electrophilic carbocation. The hydroxyl and methyl groups on the p-cresol ring are activating and ortho-, para-directing. Since the para position is blocked by the methyl group, the attack occurs at one of the ortho positions. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate (a sigma complex or arenium ion). mt.com

Deprotonation : A base (which can be the counter-ion of the catalyst, such as [AlCl₄]⁻) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final this compound product. mt.com

A critical aspect of the mechanism is the competition between C-alkylation (substitution on the ring) and O-alkylation (reaction at the phenolic hydroxyl group to form an ether). scielo.brmdpi.com The reaction conditions and the nature of the catalyst's acid sites (Brønsted vs. Lewis) play a significant role in determining the product distribution. For instance, studies on the alkylation of p-cresol with tert-butanol have shown that both C-alkylated and O-alkylated products are formed, and their relative amounts depend on factors like reaction temperature and the acidity of the catalyst. mdpi.com

Photophysical and Photochemical Research of 2 Dodecyl P Cresol As a Uv Stabilizer

Mechanisms of Ultraviolet Radiation Absorption and Dissipation

The efficacy of 2-Dodecyl-p-cresol as a UV stabilizer is rooted in its molecular structure, which facilitates the absorption of high-energy UV photons and their subsequent conversion into benign thermal energy. This process involves a series of rapid and efficient intramolecular events, primarily centered around the benzotriazole (B28993) and phenol (B47542) moieties of the molecule.

Electronic Transitions and Energy Transfer Processes

The fundamental mechanism of UV absorption in this compound, like other hydroxyphenyl benzotriazole UV absorbers, begins with the absorption of UV radiation, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁). nih.gov This initial electronic transition is typically a π→π* transition within the aromatic system.

A critical feature of the this compound structure is the intramolecular hydrogen bond between the hydroxyl group of the p-cresol (B1678582) ring and a nitrogen atom of the benzotriazole ring. qzebright.commdpi.com Upon excitation to the S₁ state, an extremely fast and efficient process known as Excited-State Intramolecular Proton Transfer (ESIPT) occurs. mdpi.comresearchgate.net The proton from the phenolic hydroxyl group transfers to the nitrogen atom of the benzotriazole ring, forming a transient keto-type tautomer. qzebright.comd-nb.info This process is exceptionally rapid, occurring on the femtosecond to picosecond timescale. mdpi.comresearchgate.net

The excited keto-tautomer then undergoes rapid internal conversion to its ground state, a non-radiative process that dissipates the absorbed energy as heat. mdpi.comspecialchem.com This is followed by a reverse proton transfer in the ground state, regenerating the original enol form of the molecule, ready to absorb another UV photon. d-nb.info This cyclic process of absorption, proton transfer, and energy dissipation is the key to the high photostability of benzotriazole-based UV absorbers. mdpi.comgoogle.com

In some instances, if the intramolecular hydrogen transfer is hindered, intersystem crossing (ISC) to a triplet state can occur, which may also contribute to the deactivation pathway. researchgate.netgoogle.com Theoretical studies have suggested that the deactivation process can involve twisted geometries and a coupled proton and electron transfer, where a charge transfer from the phenol to the triazole group triggers the proton transfer. d-nb.infonih.gov

Table 1: Key Photophysical Processes in this compound

| Process | Description | Timescale | Outcome |

|---|---|---|---|

| UV Absorption | Absorption of a UV photon promotes the molecule to an excited singlet state (S₁). | Instantaneous | Molecule is in a high-energy state. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | A proton is transferred from the phenolic -OH to the benzotriazole nitrogen. | Femtoseconds to Picoseconds | Formation of a transient keto-tautomer. mdpi.comresearchgate.net |

| Internal Conversion | Non-radiative decay of the excited keto-tautomer to its ground state. | Picoseconds | Dissipation of absorbed energy as heat. mdpi.com |

| Reverse Ground-State Proton Transfer | The proton returns to the phenolic oxygen, regenerating the original molecule. | Rapid | The molecule is ready to absorb another UV photon. d-nb.info |

| Intersystem Crossing (ISC) | Potential alternative deactivation pathway involving a triplet state if ESIPT is hindered. | Slower than ESIPT | Can contribute to energy dissipation. researchgate.netgoogle.com |

Photostability and Degradation Kinetics under UV Exposure

While this compound is designed for high photostability, prolonged exposure to UV radiation can lead to its eventual degradation. The kinetics of this degradation are crucial for predicting the long-term performance of the stabilized material.

Studies on the photodegradation of p-cresol, a structural component of the title compound, have shown that it is relatively stable under direct UV irradiation in the absence of a photocatalyst, with only a small percentage undergoing photolysis. mdpi.com However, in the presence of photocatalysts like zinc oxide, the degradation of p-cresol follows pseudo-first-order kinetics. mdpi.comnih.gov The degradation efficiency is influenced by factors such as the initial concentration of the cresol (B1669610) derivative, the amount of photocatalyst, and the pH of the medium. mdpi.comnih.gov

The degradation of p-cresol can proceed through the formation of various intermediates. Research has identified compounds such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol as photoproducts of p-cresol degradation. mdpi.comnih.govresearchgate.net Ultimately, complete mineralization to carbon dioxide and water can be achieved. mdpi.com

For benzotriazole UV absorbers in general, photodegradation results in a loss of their characteristic UV absorbance. The kinetics of this loss can sometimes be approximated by zero-order or first-order models, although the rate constants can be dependent on the initial concentration of the absorber within a polymer matrix. researchgate.net The degradation is often more pronounced at the surface of a material where the intensity of UV radiation is highest. researchgate.net

Table 2: Factors Influencing the Photodegradation of Cresol Derivatives

| Factor | Influence on Degradation Rate | Observed Effects |

|---|---|---|

| Initial Concentration | Higher concentrations can lead to a decreased percentage of degradation. | At high concentrations, active sites on a photocatalyst may become saturated, reducing efficiency. mdpi.com |

| Photocatalyst Loading | An optimal concentration exists; too little limits active sites, while too much can cause turbidity and light scattering. | The degradation rate generally increases with photocatalyst loading up to a certain point. mdpi.com |

| pH of the Medium | Can affect the surface charge of the photocatalyst and the speciation of the cresol derivative. | For p-cresol degradation with ZnO, a favorable pH range is between 6 and 9. mdpi.comnih.gov |

| UV Wavelength | Higher energy (shorter wavelength) UV light is generally more effective in initiating degradation. | For benzophenone (B1666685) and benzotriazole absorbers, a significant portion of degradation is caused by light with wavelengths below 350 nm. researchgate.net |

Structure-Activity Relationships in Photoprotective Performance

The photoprotective performance of this compound is intrinsically linked to its molecular structure. The interplay between the benzotriazole core, the phenolic hydroxyl group, and the alkyl substituents dictates its efficacy as a UV stabilizer.

The intramolecular hydrogen bond is a critical structural feature for the photostability of hydroxyphenyl benzotriazole UV absorbers. researchgate.netpaint.org If this bond is weakened or disrupted, the efficiency of the ESIPT mechanism can be compromised, leading to reduced photostability. researchgate.net

The substituents on the phenyl and benzotriazole rings also play a significant role. Electron-withdrawing groups on the benzotriazole ring have been shown to surprisingly improve the photopermanence of the UV absorber, even though they weaken the intramolecular hydrogen bond. nih.govpaint.org This suggests that electronic factors and molecular motions beyond the simple proton transfer are important for stability. paint.org

Table 3: Influence of Structural Moieties on the Performance of this compound

| Structural Moiety | Primary Function/Influence | Impact on Photoprotection |

|---|---|---|

| Hydroxyphenyl Benzotriazole Core | UV absorption and energy dissipation via ESIPT. qzebright.commdpi.com | The fundamental basis of its UV stabilizing action. |

| Intramolecular Hydrogen Bond | Facilitates the rapid and reversible ESIPT process. researchgate.netpaint.org | Crucial for high photostability; weakening this bond reduces performance. researchgate.net |

| Dodecyl Group | Enhances solubility and compatibility in non-polar polymer matrices. google.com | Improves retention within the polymer and prevents "blooming" (migration to the surface). google.com |

| Methyl Group (on p-cresol) | Modifies the electronic properties of the phenol ring. | Contributes to the overall electronic structure that influences UV absorption and stability. |

Synergistic Effects with Co-formulated Photostabilizers

To achieve comprehensive protection against photodegradation, UV absorbers like this compound are often used in combination with other types of stabilizers, leading to synergistic effects.

A particularly effective combination is the use of benzotriazole UV absorbers with Hindered Amine Light Stabilizers (HALS). brsmeas.org While UV absorbers work by shielding the polymer from UV radiation, HALS function by scavenging free radicals that are formed during the photo-oxidation process. nih.gov This dual-action approach, where the UV absorber reduces the initiation of degradation and the HALS terminates the propagation of radical chains, provides a significantly higher level of stabilization than either component alone. researchgate.net

Synergism has also been observed when this compound is combined with other UV absorbers. qzebright.comgoogle.com For example, it can enhance the photostability of other less stable UV filters by acting as a stabilizer for them. qzebright.comqzebright.com This is particularly useful in cosmetic formulations where a broad spectrum of UV protection is required. qzebright.comspecialchem.com The combination can achieve a desired Sun Protection Factor (SPF) at lower concentrations of the individual components. qzebright.com

Table 4: Synergistic Combinations with this compound

| Co-formulated Stabilizer | Mechanism of Synergy | Resulting Benefit |

|---|---|---|

| Hindered Amine Light Stabilizers (HALS) | Complementary mechanisms: UV absorption by this compound and radical scavenging by HALS. nih.govresearchgate.netbrsmeas.org | Enhanced protection against polymer degradation, including cracking and color change. researchgate.net |

| Other UV Absorbers (e.g., Avobenzone, Bemotrizinol) | This compound can stabilize less photostable UV filters, preventing their degradation. qzebright.comqzebright.com | Broader and more durable UV protection; can achieve higher SPF values with lower overall concentrations. qzebright.com |

| Antioxidants (e.g., Vitamin E) | Antioxidants can quench reactive oxygen species generated during photo-irradiation. d-nb.infotheborderlinebeauty.com | Provides an additional layer of protection against oxidative damage. |

Biocatalysis and Microbial Metabolism of Cresol Compounds

Enzymatic Transformations of Phenolic Analogues

The initial steps in the metabolism of phenolic compounds like p-cresol (B1678582) are catalyzed by a variety of enzymes that introduce hydroxyl groups and perform oxidation reactions. These enzymatic transformations are crucial for activating the stable aromatic ring, making it susceptible to subsequent cleavage and degradation.

A key group of enzymes involved in the degradation of p-cresol are oxidoreductases, particularly monooxygenases and dehydrogenases. jmb.or.kr In many aerobic bacteria, the degradation of p-cresol is initiated by the hydroxylation of the methyl group. researchgate.net This reaction is catalyzed by p-cresol methylhydroxylase (PCMH), a flavocytochrome enzyme. oup.comnih.gov PCMH is a complex enzyme, often composed of an FAD-containing subunit and a cytochrome c subunit. expasy.orgportlandpress.com

The reaction mechanism involves the abstraction of hydrogen atoms from the methyl group of p-cresol, leading to the formation of a quinone methide intermediate. expasy.org This intermediate is then hydrated, resulting in the formation of p-hydroxybenzyl alcohol. expasy.org The same enzyme, PCMH, can further oxidize p-hydroxybenzyl alcohol to p-hydroxybenzaldehyde. nih.govexpasy.org This two-step oxidation is a critical activation process in the metabolic pathway. nih.gov

In some bacterial systems, such as in Pseudomonas putida, the degradation of p-cresol can proceed through an alternative pathway involving oxidation to 4-hydroxybenzoate, which is then hydroxylated to protocatechuate, a substrate for ring fission. nih.gov

The table below summarizes key enzymes involved in the initial oxidation of p-cresol.

| Enzyme Name | Abbreviation | EC Number | Substrate | Product(s) | Organism Example |

| p-Cresol methylhydroxylase | PCMH | 1.17.99.1 | p-Cresol | p-Hydroxybenzyl alcohol, p-Hydroxybenzaldehyde | Pseudomonas putida, Geobacter metallireducens oup.comasm.org |

| p-Hydroxybenzaldehyde dehydrogenase | PHBZDH | 1.2.1.64 | p-Hydroxybenzaldehyde | p-Hydroxybenzoate | Pseudomonas fluorescens oup.com |

| p-Hydroxybenzoate hydroxylase | POBH | 1.14.13.2 | p-Hydroxybenzoate | Protocatechuate | Pseudomonas fluorescens oup.com |

Polyphenol oxidases (PPOs) are a group of copper-containing enzymes that are widely distributed in bacteria, fungi, plants, and animals. nih.govmdpi.com These enzymes are known for their role in the browning of fruits and vegetables. wikipedia.org PPOs catalyze two main types of reactions: the o-hydroxylation of monophenols to o-diphenols (monophenolase or cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase or catecholase activity). nih.govwikipedia.orgresearchgate.net

The ability of PPOs to hydroxylate monophenols makes them relevant to the metabolism of cresol (B1669610) compounds. nih.gov For instance, a PPO could potentially hydroxylate p-cresol to 4-methylcatechol. This activity is a key step in one of the described degradation pathways for p-cresol, where the resulting catechol is then a substrate for ring cleavage. oup.com While the primary role of PPOs is often associated with other biological functions, their capacity for monophenol hydroxylation represents a potential enzymatic route for the initial transformation of cresol derivatives in various organisms. nih.govnih.gov

The table below outlines the reactions catalyzed by Polyphenol Oxidases.

| PPO Activity | EC Number | Reaction |

| Monophenolase (Tyrosinase) | 1.14.18.1 | Monophenol + O₂ → o-Diphenol + H₂O |

| Diphenolase (Catecholase) | 1.10.3.1 | o-Diphenol + ½O₂ → o-Quinone + H₂O |

Hydroxylation and Oxidation Reactions by Oxidoreductases

Microbial Degradation Pathways of p-Cresol in Diverse Environments

Microorganisms in various environments have developed distinct pathways to degrade p-cresol, reflecting their metabolic capabilities and the prevailing environmental conditions (aerobic or anaerobic). oup.comasm.org These pathways ultimately convert the aromatic ring into intermediates of central metabolism. Three major pathways have been elucidated: methyl hydroxylation, ring hydroxylation, and fumarate (B1241708) addition. researchgate.netoup.comasm.org

The methyl hydroxylation pathway is a common route for p-cresol degradation in both aerobic and anaerobic bacteria. researchgate.netasm.org This pathway is initiated by the oxidation of the methyl group of p-cresol. researchgate.net

In aerobic bacteria like Pseudomonas putida, p-cresol methylhydroxylase (PCMH) catalyzes the conversion of p-cresol to p-hydroxybenzyl alcohol and subsequently to p-hydroxybenzaldehyde. oup.comasm.org The p-hydroxybenzaldehyde is then oxidized to p-hydroxybenzoate, which is further hydroxylated to form protocatechuate. oup.com The aromatic ring of protocatechuate is then cleaved by dioxygenases, leading to intermediates that enter the tricarboxylic acid (TCA) cycle. jmb.or.kr

In anaerobic bacteria, such as the denitrifying bacterium Geobacter metallireducens, a similar initial methyl hydroxylation occurs, also leading to p-hydroxybenzoate. asm.orgnih.gov However, under anaerobic conditions, p-hydroxybenzoate is activated to p-hydroxybenzoyl-CoA, which is then reductively dehydroxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism. asm.org

An alternative aerobic degradation pathway for p-cresol involves the direct hydroxylation of the aromatic ring. oup.com In this pathway, a monooxygenase adds a hydroxyl group to the ring of p-cresol to form 4-methylcatechol. jmb.or.kr This intermediate is then a substrate for ring cleavage via the meta-cleavage pathway, catalyzed by a catechol 2,3-dioxygenase, which ultimately leads to intermediates of central metabolism. jmb.or.kr The fungus Aspergillus fumigatus has been shown to utilize a pathway where p-cresol is converted to protocatechuate, which can be formed through either initial methyl group oxidation or initial ring hydroxylation. researchgate.net

Under strictly anaerobic conditions, some bacteria, like Desulfobacterium cetonicum, employ a different strategy to activate the methyl group of p-cresol that does not involve hydroxylation. asm.org This pathway involves the addition of fumarate to the methyl group of p-cresol, a reaction catalyzed by p-hydroxybenzylsuccinate synthase. asm.org This reaction forms p-hydroxybenzylsuccinate. asm.org

This initial product then undergoes a series of reactions analogous to β-oxidation, eventually leading to the formation of p-hydroxybenzoyl-CoA. asm.org From this point, the pathway converges with the anaerobic methyl hydroxylation pathway, with the reductive dehydroxylation of p-hydroxybenzoyl-CoA to benzoyl-CoA. asm.org Genetic studies in Geobacter metallireducens have confirmed that while it possesses genes for a fumarate addition pathway for toluene (B28343) degradation, it exclusively uses the methylhydroxylation pathway for p-cresol degradation. oup.comoup.com

The table below provides a comparative overview of the three main degradation pathways for p-cresol.

| Pathway | Initial Reaction | Key Enzyme(s) | Key Intermediate(s) | Environmental Condition |

| Methyl Hydroxylation | Oxidation of the methyl group | p-Cresol methylhydroxylase (PCMH) | p-Hydroxybenzyl alcohol, p-Hydroxybenzaldehyde, p-Hydroxybenzoate | Aerobic and Anaerobic researchgate.netasm.org |

| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic ring | Monooxygenase | 4-Methylcatechol | Aerobic jmb.or.kroup.com |

| Fumarate Addition | Addition of fumarate to the methyl group | p-Hydroxybenzylsuccinate synthase | p-Hydroxybenzylsuccinate | Anaerobic asm.org |

Ring Hydroxylation Pathways

Characterization of Key Enzymes in Cresol Catabolism

The initial steps in the microbial degradation of cresol isomers are catalyzed by specific enzymes that activate the molecule for further breakdown. The presence of a long dodecyl chain on the cresol ring in 2-Dodecyl-p-cresol introduces significant structural complexity that likely influences the efficiency of these enzymatic processes.

p-Cresol Methylhydroxylase (PCMH) Studies

p-Cresol methylhydroxylase (PCMH) is a key flavocytochrome enzyme responsible for the initial oxidation of p-cresol in many aerobic and anaerobic bacteria. asm.org This enzyme catalyzes the hydroxylation of the methyl group of p-cresol to form p-hydroxybenzyl alcohol, which is subsequently oxidized to p-hydroxybenzaldehyde. asm.orgnih.gov The reaction mechanism involves the abstraction of a proton from the phenolic hydroxyl group, followed by a hydride transfer from the methyl group to the flavin cofactor.

The substrate specificity of PCMH is a critical factor in its ability to degrade substituted cresols. While it efficiently processes p-cresol and some other short-chain alkylphenols, the bulky dodecyl group at the ortho position of this compound likely presents a significant steric hindrance to the enzyme's active site. Research on the degradation of other long-chain alkylphenols, such as nonylphenol, has shown that they are often metabolized through different pathways than their short-chain counterparts, suggesting that PCMH may not be effective for this compound. nih.govresearchgate.net

In some bacteria, alternative enzymatic systems have been identified for the oxidation of alkylphenols. For instance, a cytochrome P450 enzyme, CreJ, from Corynebacterium glutamicum has been shown to selectively oxidize various p- and m-alkylphenols through a phosphate (B84403) anchoring strategy, demonstrating a broader substrate scope that might accommodate larger alkyl substituents. pnas.org

Table 1: Substrate Specificity of Selected Enzymes in Phenolic Compound Metabolism

| Enzyme | Source Organism | Substrates | Comments |

| p-Cresol Methylhydroxylase (PCMH) | Pseudomonas putida | p-Cresol, p-Ethylphenol | Shows activity on short-chain alkylphenols. core.ac.uk |

| Vanillyl-alcohol Oxidase (VAO) | Penicillium simplicissimum | Vanillyl alcohol, 4-Ethylphenol, Chavicol | Active on a range of 4-hydroxybenzylic compounds. core.ac.uk |

| CreHI/CreJEF/CreD system | Corynebacterium glutamicum | p-Ethylphenol, p-Propylphenol, m-Cresol | A multi-enzyme system with broad substrate specificity for alkylphenols. pnas.org |

| Polyphenol Oxidase (PPO) | Pleurotus sp. | p-Cresol, other phenol (B47542) derivatives | Catalyzes the oxidation to form 4-methylcatechol. nih.gov |

NAD(P)+-Dependent Dehydrogenases in Cresol Metabolism

Following the initial hydroxylation by enzymes like PCMH, the resulting alcohol and aldehyde intermediates are further oxidized by NAD(P)+-dependent dehydrogenases. In the canonical p-cresol degradation pathway, a p-hydroxybenzaldehyde dehydrogenase oxidizes p-hydroxybenzaldehyde to p-hydroxybenzoate. asm.orgnih.gov This latter compound is a key intermediate that is then channeled into central metabolic pathways.

These dehydrogenases are a diverse group of enzymes that utilize NAD+ or NADP+ as a cofactor to catalyze the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. wordpress.com Should the initial oxidation of the methyl group of this compound occur, it is conceivable that a downstream NAD(P)+-dependent dehydrogenase would be required to further oxidize the resulting aldehyde. The substrate specificity of these dehydrogenases can be broad, and it is possible that an existing dehydrogenase could accommodate the dodecyl-substituted benzaldehyde (B42025) derivative.

Bioremediation Potential of Microbial Systems for Cresol Contaminants

The bioremediation of environments contaminated with phenolic compounds is an area of active research. Microbial systems offer a potentially cost-effective and environmentally friendly solution for the removal of these pollutants. ekb.eg However, the effectiveness of bioremediation is highly dependent on the chemical structure of the contaminant.

The presence of a long alkyl chain, as in this compound, significantly increases the hydrophobicity of the molecule. This increased hydrophobicity can lead to lower bioavailability for microbial uptake and degradation. Studies on the biodegradation of other long-chain alkylphenols have shown that the degradation rate can be inversely correlated with the length of the alkyl chain. nih.gov Furthermore, branched and long-chain alkylphenols have been found to be particularly resistant to anaerobic degradation. nih.gov

Despite these challenges, certain microbial consortia and specific bacterial strains, particularly from the genus Sphingomonas, have been shown to degrade long-chain alkylphenols like nonylphenol. nih.govresearchgate.net These organisms may employ specialized enzymatic machinery and metabolic pathways, such as ipso-substitution, to attack the aromatic ring directly, or they may initiate degradation through oxidation of the alkyl chain. nih.govresearchgate.net To enhance the bioremediation of hydrophobic compounds like this compound, strategies such as the use of surfactants to increase bioavailability or the application of microbial consortia with complementary metabolic capabilities may be necessary. The combination of bacterial and fungal systems, which can attack both the phenolic and alkyl moieties, represents a promising approach. nih.gov

Table 2: Factors Influencing the Bioremediation of Alkylated Phenols

| Factor | Influence on Bioremediation | Example/Note |

| Alkyl Chain Length | Generally, an increase in chain length decreases the degradation rate. nih.gov | Long-chain alkylphenols are more persistent than short-chain ones. |

| Alkyl Chain Branching | Branched chains are more recalcitrant to degradation than linear chains. nih.govresearchgate.net | The quaternary α-carbon in some isomers poses a challenge for microbial enzymes. |

| Hydrophobicity | High hydrophobicity can limit bioavailability to microorganisms. acs.org | Surfactants can be used to enhance the solubility and uptake of hydrophobic pollutants. |

| Oxygen Availability | Aerobic degradation is generally faster and more complete than anaerobic degradation for complex alkylphenols. nih.gov | Long-chain alkylphenols can be persistent under anaerobic conditions. |

| Microbial Species | Certain genera like Sphingomonas have specialized pathways for long-chain alkylphenol degradation. nih.govresearchgate.net | The presence of specific catabolic genes is crucial. |

Environmental Fate and Advanced Degradation Methodologies for 2 Dodecyl P Cresol in Environmental Systems

Environmental Persistence and Partitioning Behavior

2-Dodecyl-p-cresol, a derivative of p-cresol (B1678582), is characterized by a dodecyl chain attached to the p-cresol structure. Its environmental fate is significantly influenced by its physicochemical properties, including low water solubility and high partition coefficients. industrialchemicals.gov.au These properties suggest that when released into the environment, this compound is expected to predominantly partition to sludge during sewage treatment. industrialchemicals.gov.au Due to its low volatility, it is unlikely to be significantly dispersed in the atmosphere. industrialchemicals.gov.au

The persistence of this compound in the environment is a key concern. It is not readily biodegradable, indicating that it will likely degrade slowly in both aquatic and terrestrial environments. industrialchemicals.gov.au In aquatic systems, while it may bioconcentrate in fish, its poor solubility complicates toxicity assessments. industrialchemicals.gov.au For terrestrial environments, such as soils amended with sludge or landfills, the compound is expected to associate with soil particles and undergo slow degradation. industrialchemicals.gov.au

Computational tools like EPI Suite can be used to estimate key physicochemical properties that govern its environmental partitioning. For instance, the logarithm of the octanol-water partition coefficient (logP) is predicted to be greater than 6 due to the hydrophobic dodecyl chain, indicating a strong tendency to partition into fatty tissues and organic matter in the environment.

Table 1: Physicochemical Properties and Environmental Partitioning of this compound

| Property | Predicted/Observed Value or Behavior | Implication for Environmental Fate | Source |

| Water Solubility | Low | Partitions to sludge and sediment | industrialchemicals.gov.au |

| Volatility | Low | Minimal atmospheric dispersal | industrialchemicals.gov.au |

| Partition Coefficient (logP) | >6 | High potential for bioaccumulation and sorption to organic matter | |

| Biodegradability | Not readily biodegradable | Persistent in the environment with slow degradation rates | industrialchemicals.gov.au |

Factors Influencing Biodegradability

The biodegradability of organic compounds like this compound is influenced by a multitude of factors, both related to the chemical's structure and the surrounding environmental conditions. ktappi.kr

Structural and Physicochemical Factors:

Alkyl Chain Length: The long dodecyl chain in this compound significantly increases its hydrophobicity, which can hinder its bioavailability to microorganisms. Studies on similar compounds have shown that esterase activity, crucial for the breakdown of such molecules, can decrease as the length of the aliphatic chain increases. ktappi.kr

Molecular Weight: Generally, polymers and organic molecules with high molecular weights are less susceptible to biodegradation than those with lower molecular weights. researchgate.net

Environmental Factors:

Microbial Communities: The presence of specific microbial consortia with the necessary enzymatic machinery is crucial for degradation. For instance, Pseudomonas strains are known to degrade p-cresol through catechol intermediates via meta- or ortho-cleavage pathways. The presence of esterase or lipase (B570770) activity would be necessary to initially cleave the dodecyl chain.

Nutrient Availability: The ratio of carbon to essential nutrients like nitrogen and phosphorus is a critical factor. An imbalance, such as a high carbon content from the pollutant without sufficient nitrogen and phosphorus, can limit microbial growth and degradation rates.

Temperature and pH: Microbial metabolism and enzymatic activity are highly dependent on optimal temperature and pH ranges. researchgate.netmdpi.com

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are active.

Bioavailability: The compound's low water solubility and strong sorption to soil and sediment can limit its availability to microorganisms for degradation. industrialchemicals.gov.au The use of surfactants can sometimes enhance bioavailability.

Advanced Oxidation Processes for Cresol (B1669610) Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.net These processes are particularly effective for treating refractory organic substances like cresols that are resistant to conventional treatment methods. mdpi.com Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) radiation, often in combination. mdpi.com

Photocatalytic Degradation Utilizing Semiconductor Materials (e.g., ZnO)

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), and a light source, typically UV, to generate highly reactive hydroxyl radicals. mdpi.comnih.govneptjournal.com When the semiconductor absorbs photons with energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. nih.gov These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which are the primary oxidants responsible for the degradation of organic pollutants. mdpi.comnih.gov

The efficiency of the photocatalytic degradation of cresols is highly dependent on several operational parameters. Optimizing these parameters is crucial for maximizing the degradation rate and ensuring the complete mineralization of the pollutant. rsc.org

Catalyst Concentration:

The degradation rate generally increases with catalyst loading up to an optimal concentration. mdpi.comresearchgate.net This is because a higher catalyst concentration provides more active sites for the reaction. researchgate.net

However, beyond this optimal point, the degradation rate may decrease due to increased turbidity of the solution, which can scatter the UV light and reduce its penetration, a phenomenon known as the shielding effect. acs.org For p-cresol degradation using ZnO, an optimal concentration of 2.5 g/L has been reported. mdpi.comresearchgate.net

pH:

The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the organic pollutant. mdpi.comnih.gov

For p-cresol degradation with ZnO, the process is favorable in a pH range of 6 to 9. mdpi.comnih.gov In slightly alkaline solutions (pH 8-9), the generation of hydroxyl radicals may be enhanced. researchgate.net

Initial Substrate Concentration:

The initial concentration of the cresol can also influence the degradation rate. mdpi.comneptjournal.com

At low concentrations, the degradation rate often follows pseudo-first-order kinetics. nih.gov However, as the concentration increases, the reaction rate may slow down as the active sites on the catalyst surface become saturated. researchgate.net For p-cresol degradation with ZnO, an optimal initial concentration of 100 ppm has been observed. mdpi.comnih.gov

Kinetic models, such as the Langmuir-Hinshelwood model, are often used to describe the relationship between the reaction rate and the substrate concentration in heterogeneous photocatalysis. acs.orgnih.gov

Table 2: Optimal Conditions for Photocatalytic Degradation of p-Cresol using ZnO

| Parameter | Optimal Value/Range | Rationale | Source |

| ZnO Catalyst Concentration | 2.5 g/L | Balances the availability of active sites with light penetration | mdpi.comresearchgate.net |

| pH | 6 - 9 | Favorable for ZnO surface charge and hydroxyl radical formation | mdpi.comnih.gov |

| Initial p-Cresol Concentration | 100 ppm | Optimizes the interaction between the substrate and the catalyst surface | mdpi.comnih.gov |

During the photocatalytic degradation of cresols, a series of intermediate products are formed before complete mineralization to CO₂ and H₂O. mdpi.com The identification of these intermediates is crucial for understanding the degradation mechanism and ensuring that no toxic byproducts are formed. up.ac.za

For the photocatalytic degradation of p-cresol using ZnO, intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol have been identified. mdpi.comnih.gov The degradation is believed to proceed through the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring opening. mdpi.com This is followed by the formation of carboxylic acids, which are then mineralized. mdpi.com

The proposed reaction pathway involves several steps:

Generation of hydroxyl radicals (•OH) on the surface of the irradiated ZnO. mdpi.com

Attack of •OH on the p-cresol molecule, leading to the formation of hydroxylated intermediates. mdpi.com

Further oxidation of these intermediates, resulting in the opening of the aromatic ring. mdpi.com

Formation of short-chain carboxylic acids. mdpi.com

Complete mineralization to CO₂, H₂O, and inorganic ions. mdpi.com

Kinetic Studies and Parametric Optimization (Catalyst Concentration, pH, Initial Substrate Concentration)

Sorption and Sequestration Mechanisms in Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its sorption to soil, sediment, and other environmental matrices. industrialchemicals.gov.aunih.gov Sorption refers to the process by which a chemical (sorbate) becomes associated with a solid phase (sorbent). This process can reduce the concentration of the chemical in the aqueous phase, thereby affecting its bioavailability, mobility, and degradation.

The primary mechanism for the sorption of a hydrophobic organic compound like this compound is partitioning into the organic matter of soil and sediment. The long dodecyl chain contributes to its high hydrophobicity, leading to a strong affinity for nonpolar environments. The extent of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

Factors influencing the sorption of this compound include:

Organic Matter Content: Soils and sediments with higher organic matter content will exhibit a greater capacity to sorb hydrophobic compounds.

pH: The pH of the surrounding medium can influence the surface charge of the sorbent and the ionization state of the sorbate, although for a non-ionizable compound like this compound, the effect may be less pronounced than for ionizable compounds. nih.gov

Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can potentially increase the number of available sorption sites. nih.gov

Sequestration is a long-term process where the sorbed chemical becomes increasingly unavailable for desorption or degradation. This can occur as the molecule diffuses into the internal micropores of soil organic matter or becomes entrapped within the complex matrix of humic substances. The sequestration of persistent organic pollutants like this compound can lead to their long-term persistence in the environment, creating a potential reservoir for future release. amazonaws.com

Advanced Applications and Functionalization Research of 2 Dodecyl P Cresol in Materials Science and Engineering

Application in Polymer Stabilization and Durability Enhancement

Alkylated phenols, including 2-dodecyl-p-cresol, are recognized for their antioxidant properties, which are crucial for preventing the degradation of polymeric materials. cymitquimica.commdpi.comacs.org The primary mechanism involves the phenolic hydroxyl group, which can donate a hydrogen atom to terminate the chain reactions initiated by free radicals during thermal or photo-oxidation. energiforsk.senih.gov This scavenging activity prevents chain scission, cross-linking, and the subsequent loss of mechanical properties and discoloration in polymers. nih.gov The long dodecyl chain enhances the compound's compatibility and reduces its volatility within non-polar polymer matrices, ensuring long-term stability. acs.org

Thermoplastics (PVC, Polyolefins, Polystyrene)

Derivatives of p-cresol (B1678582) are widely employed as stabilizers and antioxidants in a variety of thermoplastics to enhance their durability and processing stability.

Polyvinyl Chloride (PVC): Halogen-containing polymers like PVC are susceptible to thermal degradation, which releases hydrochloric acid. Phenolic antioxidants, such as derivatives of p-cresol, are used to mitigate this degradation. While often used in combination with other stabilizers, these antioxidants provide crucial resistance, particularly in applications where PVC is in contact with other materials like polyurethane foams.

Polyolefins: In polymers such as polypropylene (B1209903) and polyethylene, alkylated phenols have demonstrated high effectiveness as antioxidants, especially in high-temperature applications. acs.org The major factor influencing their potency is often related to their molecular weight, which governs their volatility. acs.org Higher molecular weight phenols, like 2,6-dioctadecyl-p-cresol, have shown excellent performance in extending the oven-life of polypropylene. acs.org The dodecyl group in this compound contributes to this effect by anchoring the molecule within the polymer matrix.

Polystyrene: Phenolic antioxidants can be used in conjunction with ultraviolet absorbers to improve the light stability of polystyrene. acs.org They function by inhibiting both the rate of discoloration and photo-oxidation when the material is exposed to UV radiation. acs.org

| Polymer | Cresol Derivative Type | Observed Effect | Reference |

|---|---|---|---|

| Polypropylene | Secondary-alkyl-substituted p-cresols (e.g., 2,6-dioctadecyl-p-cresol) | High effectiveness as an antioxidant in high-temperature tests; improved oven-life. Non-discoloring when exposed to nitrogen oxides. | acs.org |

| Polystyrene | Phenolic Antioxidants | In combination with UV absorbers, afforded greater light stability. Inhibited both discoloration and photooxidation. | acs.org |

| PVC, Polyolefins, Polystyrene | Benzotriazolyl Dodecyl p-Cresol (UV-571)* | Acts as a UV light stabilizer, preventing discoloration and degradation. Good thermal stability and compatibility. |

*Note: Benzotriazolyl Dodecyl p-Cresol is a related but distinct compound often cited for UV stabilization. The fundamental cresol structure contributes to general antioxidant properties.

Synthetic Fibers (Polyester, Nylon)

The durability of synthetic fibers is critical for their performance in textiles and industrial applications. Stabilizers are incorporated to protect the fibers from degradation during high-temperature processing and from environmental factors like UV light and heat during their service life. P-cresol derivatives are utilized in this capacity for materials like polyester (B1180765) (PET) and polyamide (PA, Nylon). Their function is to terminate oxidative reactions that can lead to a loss of tensile strength and discoloration of the fibers.

Role as a Corrosion Inhibitor in Metallic Systems

Phenolic compounds and their derivatives are known to act as corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netresearchgate.net Their effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. researchgate.netscirp.org

The inhibition mechanism involves the organic compound's functional groups, such as the phenolic hydroxyl group, and heteroatoms (like oxygen), which act as adsorption centers. nih.govmdpi.com These groups can form a film on the metal. This film can be a result of physisorption (electrostatic interaction) or chemisorption (bond formation). researchgate.net

For this compound, the long, hydrophobic dodecyl tail plays a crucial role. Once the phenolic head group adsorbs onto the metal surface, the alkyl chain orients away from the surface, creating a dense, non-polar layer. rasayanjournal.co.inresearchgate.net This hydrophobic film acts as a physical barrier, repelling water and corrosive species from the metal surface, thereby enhancing the inhibition efficiency. rasayanjournal.co.inroyalsocietypublishing.org Studies on similar long-chain alkyl phenols have demonstrated that a larger molecular area can lead to higher inhibition efficiency due to more effective surface coverage. researchgate.net These compounds often act as mixed-type inhibitors, meaning they slow down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. scirp.org

Integration into Coatings, Paints, and Adhesives for Weatherability

The longevity and performance of coatings, paints, and adhesives are heavily dependent on their resistance to environmental degradation, particularly from ultraviolet (UV) radiation and oxidation. P-cresol itself is used as a raw material for chemicals used in adhesives and sealants. chemdad.com Its derivatives, particularly those functionalized for UV absorption, are incorporated into these formulations to enhance weatherability.

Development of Novel Materials through Functionalization (e.g., Carbon Nanotube Modification)

The exceptional properties of carbon nanotubes (CNTs) are often hindered by their poor solubility and tendency to agglomerate. mdpi.com Non-covalent functionalization is a key strategy to disperse CNTs without disrupting their pristine graphitic structure. Research has shown that cresols are remarkably effective solvents for processing and dispersing CNTs. pnas.org

This capability arises from the formation of a charge-transfer complex between the cresol molecule and the CNT surface. pnas.orgresearchgate.netthegraphenecouncil.org Spectroscopic studies suggest that this interaction occurs through the phenolic hydroxyl proton of the cresol. pnas.orgresearchgate.net This non-covalent interaction is strong enough to overcome the van der Waals forces that cause CNTs to bundle, allowing for their separation and dispersion. pnas.org The presence of an alkyl group like the dodecyl chain on the cresol ring can further modify the interaction and improve the dispersion in specific organic solvents or polymer matrices.

The stability of this cresol-CNT complex is dependent on the solvent environment. It remains stable in solvents with low dielectric constants, keeping the nanotubes well-dispersed. researchgate.netthegraphenecouncil.org Conversely, in high-dielectric-constant solvents like acetone, the complex is destabilized, which provides a convenient method for removing the cresol from the processed CNTs without requiring heat. researchgate.netthegraphenecouncil.org This approach enables the creation of CNT-based materials like inks, pastes, and composites with improved processability. pnas.orgnih.gov

| Parameter | Finding | Implication for Materials Science | Reference |

|---|---|---|---|

| Interaction Mechanism | Formation of a charge-transfer complex between the cresol's hydroxyl proton and the CNT surface. | Enables surfactant-free dispersion of pristine CNTs, preserving their electronic properties. | pnas.orgresearchgate.net |

| Solvent Influence | The cresol-CNT complex is stable in low-dielectric-constant solvents but destabilizes in high-dielectric-constant solvents. | Allows for the formulation of stable CNT inks in industrial solvents and provides a simple method for washing/removing the cresol afterward. | researchgate.netthegraphenecouncil.org |

| Resulting Material States | Increasing CNT concentration in cresol leads to transitions from dilute dispersion to thick paste, free-standing gel, and kneadable dough. | Renders CNTs with polymer-like processability, making them compatible with techniques like extrusion, molding, and coating. | pnas.org |

Industrial Catalysis and Process Optimization

In the field of industrial catalysis, phenolic compounds are important platform chemicals. P-cresol serves as a key raw material in numerous catalytic syntheses to produce high-value chemicals. chemdad.comscentree.co For example, it is a starting material for the acid-catalyzed alkylation to produce butylated hydroxytoluene (BHT), a major commercial antioxidant. rsc.org Other catalytic processes include oxidation to p-hydroxybenzaldehyde and amoxidation to p-hydroxybenzonitrile. google.comgoogleapis.com

The development of solid acid catalysts, such as zeolites, supported acids, and ion-exchange resins, is a major focus for "green" industrial processes, including the alkylation of phenols and cresols to avoid corrosive and polluting liquid acid catalysts. scielo.brunive.itwhiterose.ac.uk

Advanced Analytical and Spectroscopic Characterization of 2 Dodecyl P Cresol in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and measurement of 2-Dodecyl-p-cresol from various matrices. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of this compound, particularly due to its ability to handle volatile and semi-volatile compounds. The hydrophobicity of this compound makes GC a suitable technique, although derivatization protocols may need optimization to enhance its volatility and thermal stability. In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For instance, a DB-WAX or DB-FFAP capillary column might be employed for the separation of phenolic compounds. coresta.org

Following separation in the gas chromatograph, the eluted this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification and quantification. coresta.org The purity of this compound can be determined by GC, with some commercial sources reporting purities greater than 98.0%. tcichemicals.com

| Parameter | Value/Condition | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | coresta.org |

| Purity Analysis | >98.0% (GC) | tcichemicals.com |

| Derivatization | May be required to improve volatility | |

| Column Examples | DB-WAX, DB-FFAP | coresta.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Pressure Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Pressure Liquid Chromatography (UPLC), are indispensable for the analysis of less volatile or thermally sensitive compounds like this compound. These techniques separate components in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. teledynelabs.com

In the analysis of related phenolic compounds like p-cresol (B1678582), HPLC is used to monitor its consumption and the formation of products in various reactions. nih.gov For instance, a study on the photocatalytic degradation of p-cresol utilized UPLC to detect intermediates. mdpi.comnih.gov The separation is typically achieved on a C18 reversed-phase column, where the hydrophobic dodecyl chain of this compound would lead to strong retention. The use of UPLC offers the advantage of faster analysis times and improved resolution compared to conventional HPLC. mdpi.comresearchgate.net

A report on a similar compound, Benzotriazolyl Dodecyl p-Cresol, mentioned the use of HPLC for its analysis in sludge, noting that its retention time and capacity factor were outside the calibration range, indicative of its strong sorption properties.

| Technique | Typical Application | Key Findings/Considerations | Reference |

| HPLC | Monitoring reaction kinetics of phenolic compounds. | Used to monitor consumption of p-cresol and formation of products. | nih.gov |

| UPLC | Detection of intermediates in degradation studies. | Detected intermediates like 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol in p-cresol degradation. | mdpi.comnih.govresearchgate.net |

| HPLC | Analysis in environmental matrices (sludge). | The retention time for a related compound was outside the calibration range, suggesting strong retention. |

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are crucial for confirming the chemical structure of this compound and studying its interactions with other molecules or its degradation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for quantitative analysis and for monitoring changes in the electronic structure of this compound. The parent compound, p-cresol, exhibits an absorption maximum at approximately 275 nm. In studies of p-cresol degradation, UV-Vis spectrophotometry is used to monitor the residual concentration of the compound. mdpi.comnih.gov When p-cresol interacts with other molecules, such as dodecylguanidine (B90949) in hexane, a new, broad absorption band can appear at a longer wavelength, for instance, near 310 nm, indicating the formation of a complex. researchgate.net

| Technique | Application | Observed Wavelengths (for p-cresol) | Reference |

| UV-Vis Spectroscopy | Monitoring oxidative degradation. | Absorption maximum at ~275 nm. | |

| UV-Vis Spectroscopy | Monitoring residual concentration in degradation studies. | Used to track the decline of p-cresol. | mdpi.comnih.gov |

| UV-Vis Spectroscopy | Studying molecular interactions. | A new absorption band at ~310 nm indicates complex formation. | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic C-H stretching bands from the dodecyl chain in the 2800–3000 cm⁻¹ region. In studies involving the interaction of p-cresol with dodecylguanidine, IR spectroscopy revealed characteristic bands for both p-cresol (1514 and 1255 cm⁻¹) and p-cresolate (1498 and 1272 cm⁻¹), supporting the formation of a binary hydrogen-bonded complex. researchgate.net A strong, continuous absorbance from 3500 to 2500 cm⁻¹ is indicative of strong hydrogen bonding. researchgate.net

| Spectral Region (cm⁻¹) | Assignment | Reference |

| 2800–3000 | C-H stretching of the dodecyl chain | |

| 1514 and 1255 | Characteristic bands of p-cresol | researchgate.net |

| 1498 and 1272 | Characteristic bands of p-cresolate | researchgate.net |

| 3500–2500 | Strong, continuous absorbance due to H-bonding | researchgate.net |

Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Total Organic Carbon (TOC) analysis is a critical technique for evaluating the extent to which an organic compound, such as this compound, is completely broken down into inorganic substances like carbon dioxide and water, a process known as mineralization. This is particularly important in environmental fate and degradation studies.

| Parameter | Finding | Interpretation | Reference |

| TOC Reduction | 93% removal from p-cresol solution. | High degree of mineralization. | mdpi.comnih.gov |

| Residual TOC | 7% remaining. | Presence of persistent organic byproducts (e.g., carboxylic acids). | nih.gov |

| TOC Trend | Steady decrease with irradiation time. | Decline of p-cresol and its organic intermediates. | mdpi.com |

Advanced Techniques for Complex Mixture Analysis and Metabolite Identification

The analysis of this compound in research settings, particularly within complex biological or environmental matrices, presents significant analytical challenges. These challenges stem from the compound's structural complexity, the presence of numerous isomers in technical mixtures, and the low concentrations typically encountered. researchgate.net Furthermore, identifying its metabolic products requires highly sensitive and specific methodologies capable of distinguishing between the parent compound and its structurally similar derivatives. To address these issues, researchers employ a suite of advanced analytical techniques that enhance separation efficiency and provide detailed structural information.

Advanced Separation with Multidimensional Chromatography

For exceptionally complex samples containing numerous isomers of long-chain alkylphenols, conventional one-dimensional chromatography may provide insufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers a powerful solution. This technique utilizes two columns with different stationary phase chemistries (orthogonal separation mechanisms) to achieve a much higher peak capacity and separation power. copernicus.orgscielo.br In the context of this compound analysis, a nonpolar first-dimension column separates analytes primarily by boiling point, while a more polar second-dimension column provides separation based on polarity. scielo.br This allows for the resolution of co-eluting isomers that would otherwise overlap in a single-column separation. researchgate.net The resulting structured two-dimensional chromatogram simplifies the identification of compound classes and individual isomers within a complex mixture. copernicus.org

Research on technical nonylphenol mixtures, a compound class structurally related to this compound, has demonstrated the utility of GCxGC-MS for resolving and tentatively identifying over 100 individual components. researchgate.net Similar approaches are directly applicable to this compound, enabling detailed characterization of its isomeric composition in various samples.

| Parameter | First Dimension (1D) | Second Dimension (2D) | Notes |

| Column | Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane) | Mid-polar (e.g., 50% Phenyl Polysilphenylene-siloxane) | Orthogonal chemistries are key for effective separation. |

| Length | 30 m | 1-2 m | The second dimension column is short to allow for rapid analysis. |

| Internal Diameter | 0.25 mm | 0.10 - 0.25 mm | Narrower bore columns can enhance efficiency. |

| Film Thickness | 0.25 µm | 0.10 - 0.25 µm | Standard film thicknesses are generally used. |

| Modulation Period | 1.5 - 4 s | N/A | The time between consecutive transfers from the 1D to the 2D column. researchgate.netcopernicus.org |

| Detector | Time-of-Flight MS (TOF-MS) or Quadrupole MS (qMS) | N/A | TOF-MS is often preferred for its high data acquisition speed, which is necessary to characterize the narrow peaks produced in GCxGC. |

| A representative table of typical parameters for GCxGC analysis of long-chain alkylphenols, extrapolated for this compound. researchgate.netcopernicus.org |

Metabolite Identification Using Hyphenated Techniques

Identifying the metabolic fate of this compound requires techniques that can detect and structurally elucidate novel compounds formed in vivo or in vitro. The combination of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) is the current gold standard for such metabolite identification studies. researchgate.netasm.org

Predicted Metabolic Pathways

Based on the known metabolism of other long-chain alkylphenols and p-cresol, the biotransformation of this compound is expected to proceed via two primary routes:

Phase I Oxidation: Cytochrome P450 (CYP) enzymes are known to hydroxylate the alkyl chains of alkylphenols. aku.edu.tr For this compound, this would likely result in the formation of various hydroxylated dodecyl chain isomers. Another potential pathway involves the oxidation of the methyl group, analogous to the metabolism of p-cresol itself, to form a p-hydroxybenzyl alcohol derivative, which can be further oxidized. nih.gov

Phase II Conjugation: The phenolic hydroxyl group is a primary target for conjugation enzymes. This results in the formation of more water-soluble glucuronide and sulfate (B86663) conjugates (e.g., this compound-sulfate), which facilitates excretion. aku.edu.tr

Role of UPLC-HRMS

UHPLC provides rapid and highly efficient separation of the parent compound from its more polar metabolites. The use of HRMS instruments, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF), is critical for identifying these unknown metabolites. researchgate.netdphen1.com

Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula of a detected ion. asm.orgnih.gov This is the first and most crucial step in identifying a previously unknown metabolite.

Tandem MS (MS/MS) Fragmentation: By isolating a metabolite ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. nih.gov The interpretation of this MS/MS spectrum provides structural information, such as the location of a new hydroxyl group on the alkyl chain or the identity of a conjugated moiety (e.g., a characteristic loss of 80 Da for a sulfate group). copernicus.org

This quantitative-qualitative workflow enables researchers to profile metabolites in a biological sample, propose structures for novel metabolites based on accurate mass and fragmentation data, and confirm these structures by synthesizing authentic standards. researchgate.net

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted Metabolic Pathway |

| This compound (Parent) | C19H32O | 276.2453 | - |

| Hydroxy-2-dodecyl-p-cresol | C19H32O2 | 292.2402 | Phase I: Alkyl Chain Hydroxylation |

| 2-Dodecyl-4-methyl-catechol | C19H32O2 | 292.2402 | Phase I: Aromatic Ring Hydroxylation |

| This compound glucuronide | C25H40O7 | 452.2723 | Phase II: Glucuronidation |

| This compound sulfate | C19H32O4S | 356.2021 | Phase II: Sulfation |

| A table of predicted major metabolites of this compound and their theoretical exact masses, which can be identified using HRMS. |

Q & A

Q. What analytical methods are validated for quantifying 2-Dodecyl-p-cresol in complex matrices?

Raman spectroscopy is recommended, leveraging characteristic deformation vibration peaks. For p-cresol derivatives, the 841 cm⁻¹ peak (associated with p-cresol’s ring vibrations) can be adapted, with adjustments for the dodecyl chain’s spectral interference. Relative Raman cross-sections should be calibrated using reference standards, as demonstrated for m-/p-cresol isomers . Gas chromatography (GC) with mass spectrometry is also viable, provided derivatization protocols are optimized to account for the compound’s hydrophobicity .

Q. How can researchers ensure the stability of this compound in long-term storage?

Monitor oxidative degradation using UV/Vis spectroscopy, referencing NIST’s spectral data for p-cresol (absorption maxima at 275 nm) . Store solutions in amber vials under inert gas (e.g., nitrogen), and assess alkyl chain stability via periodic FT-IR analysis of C-H stretching bands (2800–3000 cm⁻¹). Adjust pH to neutral conditions to minimize esterification or aggregation .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include logP (predicting lipid solubility), pKa (ionization behavior), and critical micelle concentration (CMC). Use computational tools (e.g., EPI Suite) to estimate logP (>6 due to the dodecyl chain) and validate experimentally via shake-flask partitioning. Surface tension measurements can determine CMC for surfactant applications .

Advanced Research Questions

Q. How do microbial degradation pathways for p-cresol inform bioremediation strategies for this compound?

Pseudomonas strains utilize meta- or ortho-cleavage pathways for p-cresol degradation via catechol intermediates . For the dodecyl derivative, pre-screen microbial consortia for esterase/lipase activity to hydrolyze the alkyl chain. Use PCR to identify catechol 2,3-dioxygenase (C23O) or protocatechuate 3,4-dioxygenase (PC34O) genes, which dictate ring-fission mechanisms . Optimize growth media with surfactants (e.g., SDS) to enhance bioavailability .

Q. What experimental approaches resolve contradictions in toxicity studies of alkylated cresols?

Conflicting toxicity data often arise from protein-binding dynamics. Replicate clinical conditions by spiking serum albumin (40–50 g/L) into in vitro assays. Use ultrafiltration to measure free vs. bound fractions, as hypoalbuminemia increases bioactive concentrations . For leukocyte function assays, compare chemiluminescence inhibition under varying albumin levels to isolate free p-cresol effects .

Q. How do adsorption mechanisms differ between nanoparticle systems and activated carbon for alkylated cresol removal?